molecular formula C10H13NO B2788322 2-(1-Cyclopropylethoxy)pyridine CAS No. 2120365-22-0

2-(1-Cyclopropylethoxy)pyridine

Cat. No.: B2788322
CAS No.: 2120365-22-0
M. Wt: 163.22
InChI Key: CSHDFVJWGLFVJX-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)pyridine is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropylethoxy)pyridine typically involves the reaction of pyridine with 1-cyclopropylethanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of 1-cyclopropylethanol. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Cyclopropylethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a dihydropyridine structure.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Pyridine: The parent compound, a simple aromatic heterocycle with a nitrogen atom.

    2-Ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropylethoxy group.

    2-(1-Cyclopropylethyl)pyridine: Similar structure but with a cyclopropylethyl group instead of a cyclopropylethoxy group.

Uniqueness: 2-(1-Cyclopropylethoxy)pyridine is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other pyridine derivatives.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(9-5-6-9)12-10-4-2-3-7-11-10/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDFVJWGLFVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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